molecular formula C9H22N2 B1267605 n,n-Dipropylpropane-1,3-diamine CAS No. 6345-82-0

n,n-Dipropylpropane-1,3-diamine

Cat. No. B1267605
CAS RN: 6345-82-0
M. Wt: 158.28 g/mol
InChI Key: GZUCMODGDIGMBI-UHFFFAOYSA-N
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Description

n,n-Dipropylpropane-1,3-diamine is a chemical compound belonging to the class of organic compounds known as diamines. Diamines are characterized by the presence of two amine groups, which significantly influence their chemical and physical properties. While direct studies on n,n-Dipropylpropane-1,3-diamine are scarce, research on similar compounds can provide valuable insights into its potential synthesis methods, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of diamines typically involves reactions that introduce or modify amine groups in precursor molecules. A novel approach involves the conversion of mono-ketals of 1,3-diketones into 3-amino-oximes, which can be precursors to diamines through reduction and further chemical modifications (Kaiser & Wiegrebe, 1998). These methods highlight the versatility of synthetic strategies in achieving complex diamine structures.

Molecular Structure Analysis

The molecular structure of diamines is crucial in determining their chemical reactivity and interaction with other molecules. Studies on related compounds, such as 1,3-diphenylpropane-1,3-diamines, have utilized NMR and IR spectroscopy for stereochemical assignments and understanding the binding modes of non-amine ligands (Kammermeier & Wiegrebe, 1994). Such analyses are essential for elucidating the three-dimensional arrangement of atoms in n,n-Dipropylpropane-1,3-diamine and its derivatives.

Chemical Reactions and Properties

Diamines are reactive towards a variety of chemical agents, forming complex compounds with metals, participating in condensation reactions, and acting as ligands. For instance, uranyl complexes with 1,3-diphenylpropane-1,3-dionato have been synthesized, demonstrating the coordination chemistry of similar diamines (Umeda, Zukerman-Schpector, & Isolani, 2006). These reactions not only extend the utility of diamines in materials science but also in catalysis and organic synthesis.

Physical Properties Analysis

The physical properties of diamines, such as solubility, melting point, and boiling point, depend significantly on the structure and the nature of the substituents. For related compounds, crystallography studies provide insights into their solid-state structures and intermolecular interactions, which are closely related to their physical properties (Mukherjee, Mukherjee, Ray, Ghosh, & Chaudhuri, 1990).

Scientific Research Applications

Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : The compound is used in the synthesis of novel drugs with anti-ischemic and antiarrhythmic activity .
  • Methods of Application : Introduction of a hydroxyl group into the central part of the propane linker was found to produce virtually no change in the spectrum of cardiotropic properties of the unsubstituted compound ALM-851 .
  • Results or Outcomes : Compound ALM-850 (1,3-bis ( (2,3,4-trimethoxy-benzyl)amino)propan-2-oldihydrochloride) at a dose of 3 mg/kg significantly blocked the development of rhythm disturbances and death in animals in the aconitine and calcium chloride arrhythmia models, and also decreased ST segment depression in the isoproterenol ischemia model .

Algicidal Agent against Harmful Algae

  • Scientific Field : Biotechnology and Bioprocess Engineering .
  • Application Summary : The compound is used in the development of algaecides for harmful algae control that cause water pollution .
  • Methods of Application : A series of 79 derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine were synthesized and their structure-activity relationships toward a harmful and a harmless algal species were analyzed .
  • Results or Outcomes : The compounds 24 and 34 decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .

Intermediate in a Variety of Applications

  • Scientific Field : Organic Chemistry .
  • Application Summary : Aliphatic diamines like 1,2 Propylendiamine and 1,3-Diaminopropane are used as intermediates in a variety of applications .
  • Methods of Application : These compounds are typically used in the synthesis of other chemicals .
  • Results or Outcomes : The specific outcomes depend on the final products being synthesized .

Building Blocks in Synthetic Organic Chemistry

  • Scientific Field : Synthetic Organic Chemistry .
  • Application Summary : 1,3-Diamines serve as significant motifs in natural products and as building blocks in synthetic organic chemistry .
  • Methods of Application : These compounds are used in the development of an effective synthetic approach to 1,3-diamines .
  • Results or Outcomes : The specific outcomes depend on the synthetic methods and the final products being synthesized .

Chelating and Cross Linking Agent for Epoxy Systems

  • Scientific Field : Polymer Chemistry .
  • Application Summary : 1,3-Diaminopropane is used as a chelating and cross linking agent for epoxy systems .
  • Methods of Application : The compound is mixed with the epoxy resin to form a cross-linked polymer .
  • Results or Outcomes : The cross-linked polymer has improved mechanical and thermal properties .

Building Block for Active Pharmaceutical Ingredients

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 2-(Diethylamino)ethylamine, a compound related to n,n-Dipropylpropane-1,3-diamine, is used as a building block for various active pharmaceutical ingredients .
  • Methods of Application : The compound is used in the synthesis of pharmaceuticals .
  • Results or Outcomes : The specific outcomes depend on the final pharmaceutical products being synthesized .

Safety And Hazards

While specific safety and hazard information for “n,n-Dipropylpropane-1,3-diamine” is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N',N'-dipropylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-3-7-11(8-4-2)9-5-6-10/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUCMODGDIGMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286075
Record name n,n-dipropylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dipropylpropane-1,3-diamine

CAS RN

6345-82-0
Record name 6345-82-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dipropylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (2.67 g) obtained in Example 22-2 was dissolved in anhydrous methanol (2.0 ml) and then added with a 4 mol/l hydrogen chloride/dioxane solution (20.0 ml), followed by stirring at room temperature for 1.5 hours. After completion of the reaction, the solvent was distilled off. Then, the residue was added with a 1 mol/l sodium hydroxide aqueous solution and extracted with dichloromethane. The extract was washed with distilled water and saturated saline solution, and then the organic layer was dried with anhydrous sodium sulfate. Subsequently, the solvent was distilled off, thereby obtaining the subject compound (726 mg) as a pale-yellow liquid.
Name
compound
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ghosh, PKS Antharjanam, D Chakraborty - Polymer, 2015 - Elsevier
A series of magnesium complexes containing the tetradentate di and tri anionic amine phenolate backbone were synthesized from the reaction of suitable ligands and diethyl …
Number of citations: 22 www.sciencedirect.com
J Sebestik, J Hlavacek, I Stibor - Current Protein and Peptide …, 2007 - ingentaconnect.com
The 9-aminoacridines play an important role in medicine. They were applied first in a treatment of protozoal infections in the beginning of the last century. Recently, it has been shown …
Number of citations: 54 www.ingentaconnect.com

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